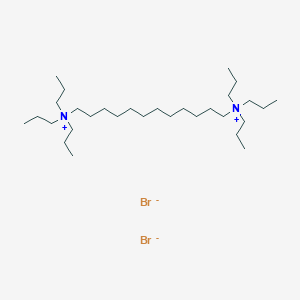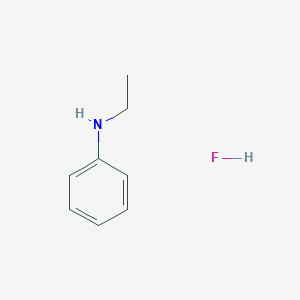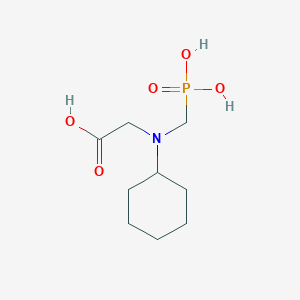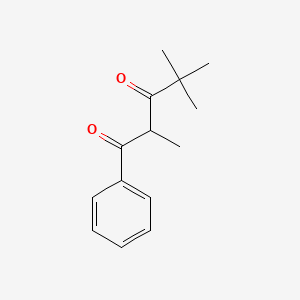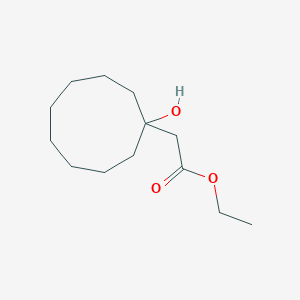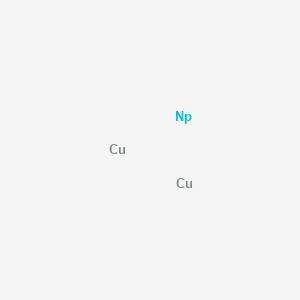
Copper;neptunium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;neptunium is a compound that combines copper and neptunium, an actinide element. Neptunium, with the atomic number 93, is a radioactive metal that is part of the actinide series. It was the first transuranium element to be discovered and is named after the planet Neptune. Copper, on the other hand, is a well-known transition metal with a wide range of applications due to its excellent electrical and thermal conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;neptunium compounds typically involves the reduction of neptunium oxides or halides in the presence of copper. One common method is the reduction of neptunium dioxide (NpO₂) with hydrogen fluoride (HF) and hydrogen gas (H₂) to form neptunium trifluoride (NpF₃), which can then be reacted with copper to form the desired compound .
Industrial Production Methods
Industrial production of this compound compounds is generally carried out in specialized facilities due to the radioactive nature of neptunium. The process involves handling and processing neptunium in controlled environments to ensure safety and prevent contamination. The production methods are similar to those used for other actinide compounds, involving high-temperature reactions and the use of reducing agents.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;neptunium compounds undergo various types of chemical reactions, including:
Oxidation and Reduction: Neptunium can exist in multiple oxidation states, ranging from +3 to +7.
Substitution Reactions: These reactions involve the replacement of one ligand in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include hydrogen fluoride, hydrogen gas, and various reducing agents. The reactions are typically carried out at high temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reduction of neptunium dioxide with hydrogen fluoride and hydrogen gas produces neptunium trifluoride, which can then react with copper to form this compound compounds .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of copper;neptunium compounds involves the interaction of neptunium with various molecular targets. Neptunium can form complexes with different ligands, affecting its chemical behavior and reactivity. The pathways involved in these interactions depend on the specific oxidation state of neptunium and the nature of the ligands present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to copper;neptunium include other actinide-copper compounds, such as uranium-copper and plutonium-copper compounds. These compounds share some chemical properties due to the presence of actinide elements, but each has unique characteristics based on the specific actinide involved .
Uniqueness
This compound compounds are unique due to the specific properties of neptunium, such as its multiple oxidation states and radioactive nature. These properties make this compound compounds particularly interesting for nuclear research and material science applications .
Eigenschaften
CAS-Nummer |
108673-70-7 |
|---|---|
Molekularformel |
Cu2Np |
Molekulargewicht |
364.14 g/mol |
IUPAC-Name |
copper;neptunium |
InChI |
InChI=1S/2Cu.Np |
InChI-Schlüssel |
ZFPAXJYLWWZBCP-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Np] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


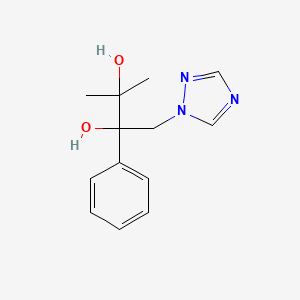
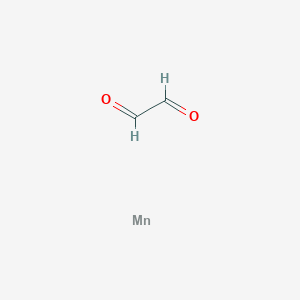

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)

![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)

